9,10-Anthracenedione, 1-amino-2-[4-[(hexahydro-2-oxo-1H-azepin-1-yl)methyl]phenoxy]-4-hydroxy-
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Overview
Description
9,10-Anthracenedione, 1-amino-2-[4-[(hexahydro-2-oxo-1H-azepin-1-yl)methyl]phenoxy]-4-hydroxy- is a synthetic compound that has gained significant attention in scientific research due to its potential use as an anticancer agent. This compound is also known as AQ4N and has been found to have promising results in preclinical studies.
Mechanism Of Action
AQ4N is a prodrug that is activated in hypoxic conditions, which are commonly found in cancer cells. Once activated, AQ4N generates reactive oxygen species that cause DNA damage and cell death in cancer cells. AQ4N also inhibits the activity of hypoxia-inducible factor 1 (HIF-1), which is a protein that promotes the survival of cancer cells in hypoxic conditions.
Biochemical And Physiological Effects
AQ4N has been found to have minimal toxicity in normal cells, making it a promising anticancer agent. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. AQ4N has also been found to inhibit the growth and proliferation of cancer cells.
Advantages And Limitations For Lab Experiments
AQ4N has several advantages for lab experiments. It is easy to synthesize and has minimal toxicity in normal cells. AQ4N can also be used in combination with other anticancer agents or radiation therapy to enhance their effectiveness. However, AQ4N has limitations in terms of its stability and solubility, which can affect its effectiveness in vivo.
Future Directions
There are several future directions for AQ4N research. One area of focus is the development of more stable and soluble forms of AQ4N that can be used in vivo. Another area of focus is the identification of biomarkers that can predict the effectiveness of AQ4N in individual cancer patients. AQ4N may also be studied in combination with other anticancer agents or radiation therapy to enhance its effectiveness.
Synthesis Methods
AQ4N can be synthesized using a multi-step reaction process. The first step involves the conversion of anthracene to 9,10-anthraquinone, which is then reduced to 9,10-anthrahydroquinone. The final step involves the conversion of 9,10-anthrahydroquinone to AQ4N using a reaction with 1-amino-2-[4-[(hexahydro-2-oxo-1H-azepin-1-yl)methyl]phenoxy]-4-hydroxy.
Scientific Research Applications
AQ4N has been extensively studied for its potential use as an anticancer agent. It has been found to be effective against a variety of cancer cell lines, including lung, breast, ovarian, and prostate cancer. AQ4N has also been found to enhance the effectiveness of radiation therapy in cancer treatment.
properties
CAS RN |
19014-53-0 |
---|---|
Product Name |
9,10-Anthracenedione, 1-amino-2-[4-[(hexahydro-2-oxo-1H-azepin-1-yl)methyl]phenoxy]-4-hydroxy- |
Molecular Formula |
C27H24N2O5 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
1-amino-4-hydroxy-2-[4-[(2-oxoazepan-1-yl)methyl]phenoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C27H24N2O5/c28-25-21(14-20(30)23-24(25)27(33)19-7-4-3-6-18(19)26(23)32)34-17-11-9-16(10-12-17)15-29-13-5-1-2-8-22(29)31/h3-4,6-7,9-12,14,30H,1-2,5,8,13,15,28H2 |
InChI Key |
MUABDJUHEPDWHI-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)N(CC1)CC2=CC=C(C=C2)OC3=C(C4=C(C(=C3)O)C(=O)C5=CC=CC=C5C4=O)N |
Canonical SMILES |
C1CCC(=O)N(CC1)CC2=CC=C(C=C2)OC3=C(C4=C(C(=C3)O)C(=O)C5=CC=CC=C5C4=O)N |
Other CAS RN |
19014-53-0 |
Origin of Product |
United States |
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